molecular formula C39H76NO8P B12511973 2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphinic acid

2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphinic acid

Cat. No.: B12511973
M. Wt: 718.0 g/mol
InChI Key: FHQVHHIBKUMWTI-UHFFFAOYSA-N
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Description

2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphinic acid is a complex organic compound that features a phosphinic acid group, aminoethoxy group, and long-chain fatty acid esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphinic acid typically involves multi-step organic reactions The process begins with the preparation of the aminoethoxy group, followed by the esterification of hexadecanoic acid and octadec-9-enoic acid with the appropriate alcohols

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification and phosphorylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Phosphonic acids and their derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted aminoethoxy derivatives.

Scientific Research Applications

2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphinic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its role in cell signaling and membrane dynamics.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The long-chain fatty acid esters facilitate its incorporation into cell membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadecanoyloxy)propoxy)phosphinic acid
  • 2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphonic acid

Uniqueness

2-Aminoethoxy(3-(hexadecanoyloxy)-2-(octadec-9-enoyloxy)propoxy)phosphinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both saturated and unsaturated fatty acid esters allows for diverse interactions with biological membranes and proteins, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQVHHIBKUMWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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